molecular formula C16H24ClN3O3S B5343915 N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

Numéro de catalogue B5343915
Poids moléculaire: 373.9 g/mol
Clé InChI: IMECWIVVABJVOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as BAY 43-9006 or sorafenib, is a small molecule drug used in the treatment of cancer. Sorafenib was first developed by Bayer AG and Onyx Pharmaceuticals in the early 2000s and was approved by the U.S. Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC). Since then, sorafenib has been approved for the treatment of other types of cancer, including hepatocellular carcinoma (HCC) and thyroid cancer.

Mécanisme D'action

Sorafenib works by inhibiting several signaling pathways involved in tumor growth and survival, including the RAF/MEK/ERK pathway, the VEGF/VEGFR pathway, and the PDGF/PDGFR pathway. By inhibiting these pathways, sorafenib can block the growth and proliferation of cancer cells and induce apoptosis (programmed cell death).
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, angiogenesis, and tumor invasion. Sorafenib has also been shown to induce apoptosis in cancer cells and to inhibit the expression of several genes involved in tumor growth and survival.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for use in lab experiments, including its high potency and specificity for multiple signaling pathways involved in tumor growth and survival. However, sorafenib also has limitations, including its high cost and potential toxicity in non-cancer cells.

Orientations Futures

There are several future directions for the use of sorafenib in cancer treatment, including the development of combination therapies with other targeted agents or chemotherapy drugs, the identification of biomarkers to predict response to sorafenib, and the development of new formulations or delivery methods to improve efficacy and reduce toxicity. Additionally, sorafenib may have potential applications in other diseases, such as cardiovascular disease and inflammation.

Méthodes De Synthèse

The synthesis of sorafenib involves several steps, including the reaction of 4-chloro-3-nitrobenzoyl chloride with N-sec-butylamine to form N-(sec-butyl)-4-chloro-3-nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon (Pd/C) and hydrogen gas. The resulting compound is then reacted with 4-methylpiperazine to form N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide.

Applications De Recherche Scientifique

Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In preclinical studies, sorafenib has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in tumor growth and survival. In clinical trials, sorafenib has been shown to improve overall survival and progression-free survival in patients with advanced RCC, HCC, and thyroid cancer.

Propriétés

IUPAC Name

N-butan-2-yl-4-chloro-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3S/c1-4-12(2)18-16(21)13-5-6-14(17)15(11-13)24(22,23)20-9-7-19(3)8-10-20/h5-6,11-12H,4,7-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMECWIVVABJVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.